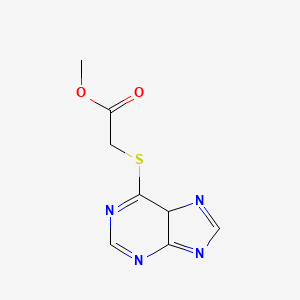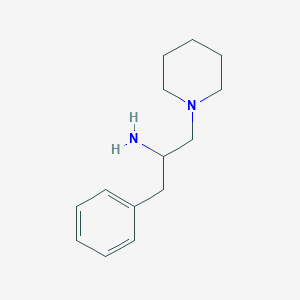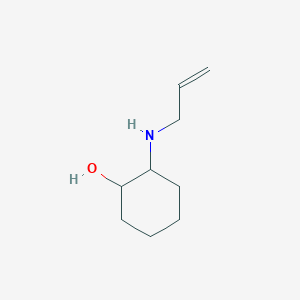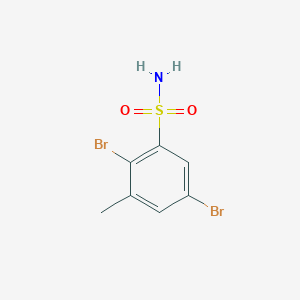
methyl 2-(5H-purin-6-ylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5H-purin-6-ylsulfanyl)acetate typically involves the reaction of purine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(5H-purin-6-ylsulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(5H-purin-6-ylsulfanyl)acetate is used as an intermediate in the synthesis of various purine-based compounds, which are of interest in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of methyl 2-(5H-purin-6-ylsulfanyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The purine ring system allows it to mimic natural purines, thereby inhibiting or modulating the activity of these targets . The sulfur atom in the compound can also participate in redox reactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness: Methyl 2-(5H-purin-6-ylsulfanyl)acetate is unique due to the presence of the ester and sulfanyl groups, which confer distinct chemical and biological properties compared to other purine derivatives .
Propriétés
Numéro CAS |
5441-50-9 |
|---|---|
Formule moléculaire |
C8H8N4O2S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
methyl 2-(5H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C8H8N4O2S/c1-14-5(13)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3 |
Clé InChI |
NWKYVFNGWZWSLS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=NC=NC2=NC=NC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)

![9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271683.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271707.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)


![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)


![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
